![molecular formula C18H16N2O2 B3043952 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid CAS No. 959509-80-9](/img/structure/B3043952.png)
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the empirical formula C18H16N2O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is represented by the SMILES stringCc1ccc (cc1)-c2cc (C (O)=O)n (Cc3ccccc3)n2
. The InChI key for this compound is OTRPLYXESVAETE-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical form of 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is solid . The molecular weight of the compound is 292.33 .Scientific Research Applications
Antiparasitic Activity
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has been investigated for its antiparasitic potential. Notably, a molecular simulation study demonstrated its potent in vitro antipromastigote activity. The compound interacts favorably with the active site of LmPTR1, a key enzyme in Leishmania parasites, suggesting its potential as an antileishmanial agent .
Anti-Inflammatory and Analgesic Properties
Derivatives of this compound have shown promise as analgesic and anti-inflammatory agents. Specifically, lipophilic amides and esters derived from 1-benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid exhibited in vivo efficacy comparable to reference drugs such as aspirin and indomethacin. These derivatives could be valuable in managing pain and inflammation .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antipromastigote activity , suggesting potential targets could be related to this biological process.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
Similar compounds have shown significant antitumor activity, especially at 24 hours , suggesting that this compound might have similar effects.
properties
IUPAC Name |
2-benzyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)16-11-17(18(21)22)20(19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRPLYXESVAETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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